tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(16)10(15)17/h8H,4-7H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJHKVZZXZMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Piperazine derivatives, particularly tert-butyl piperazine-1-carboxylate, serve as foundational building blocks.
- Halogenated or sulfonyl-protected intermediates facilitate ring closure and functionalization.
- Oxidizing agents and carbamate-protecting reagents are employed for keto group formation and esterification.
Typical Reaction Sequence
Example from Patent Literature
A two-stage synthesis reported involves:
- Stage 1: Reaction of 2-(2-nitrophenylsulfonyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one with thiophenol and potassium carbonate in N,N-dimethylformamide at 20°C for 1 hour.
- Stage 2: Treatment with di-tert-butyl dicarbonate at 20°C for 3 hours.
This method yields tert-butyl 6-oxo derivatives with about 80% yield, indicating efficient formation of the protected bicyclic system, which can be further oxidized to the dioxo form.
- Mass spectrometry (MS) confirms molecular weight and presence of tert-butyl group.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) identifies chemical shifts corresponding to the bicyclic ring protons and keto carbons.
- Chromatographic techniques (TLC, HPLC) monitor reaction progress and purity.
- Yields vary from moderate (36%) to high (93%) depending on step and conditions.
| Parameter | Details |
|---|---|
| Molecular Formula | C12H19N3O4 |
| Molecular Weight | 269.30 g/mol |
| Key Starting Material | tert-butyl piperazine-1-carboxylate |
| Protecting Group | tert-butyl carbamate (BOC) |
| Typical Solvents | Methylene chloride, acetonitrile, DMF, DMSO |
| Bases Used | Potassium carbonate, N-ethyl-N,N-diisopropylamine (DIPEA) |
| Temperature Range | 0°C to 95°C |
| Reaction Times | 1 h to 72 h |
| Yields Range | 36% to 93% |
| Purification | Column chromatography, recrystallization |
| Oxidation | Selective to keto groups at 6,7 positions |
- The protection of piperazine nitrogen with tert-butyl carbamate is crucial for regioselectivity and stability during subsequent steps.
- Alkylation with bromoalkyl derivatives under basic conditions efficiently introduces side chains necessary for ring closure.
- Cyclization under inert atmosphere prevents side reactions and improves yield.
- Oxidation to the dioxo form requires mild conditions to avoid degradation of the bicyclic system.
- Use of potassium carbonate as a base is common for nucleophilic substitution steps.
- Reaction monitoring by MS and NMR ensures structural integrity and confirms successful transformations.
The preparation of tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate involves a multi-step synthesis starting from tert-butyl piperazine-1-carboxylate, proceeding through alkylation, cyclization, and selective oxidation. The use of tert-butyl carbamate protecting groups and controlled reaction conditions ensures good yields and purity. The methods reported in patent literature and experimental studies provide a reliable framework for synthesizing this compound with yields ranging from moderate to high, supported by comprehensive analytical data.
Chemical Reactions Analysis
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, often using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the realm of chemistry, tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate serves as a versatile building block in the synthesis of complex molecules and heterocyclic compounds. Its unique structural features allow for the introduction of various functional groups through oxidation, reduction, and substitution reactions.
Biology
This compound is extensively studied for its biological activities, particularly in relation to enzyme inhibition and receptor modulation:
- Enzyme Inhibition : Research indicates that it can inhibit specific proteases and kinases involved in critical biological processes such as cell signaling and metabolism.
- Receptor Modulation : Its structural properties enable it to interact with various receptors, potentially altering their signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Studies focus on its role in drug discovery and development, particularly as a candidate for new treatments targeting diseases linked to enzyme dysregulation.
Industry
The compound's applications extend to industrial settings where it is utilized in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in formulating innovative products.
Case Study 1: Enzyme Inhibition Research
A study conducted on the inhibitory effects of this compound on specific proteases demonstrated significant inhibition rates comparable to established inhibitors. The findings suggest potential applications in treating conditions characterized by excessive protease activity.
Case Study 2: Drug Discovery
In drug discovery efforts targeting kinase pathways implicated in cancer progression, this compound was evaluated for its ability to modulate kinase activity. Preliminary results indicated promising efficacy in reducing tumor cell proliferation in vitro.
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs identified in the evidence:
Key Observations :
- Substituent Effects : The target compound’s dioxo groups increase polarity compared to methyl esters (e.g., methyl piperazine-2-carboxylate) or aromatic substituents (e.g., pyrazolo-pyridine in ). This polarity may influence solubility and binding interactions in biological systems.
- Steric and Stability Features : The tert-butyl group in all analogs improves hydrolytic stability, a critical factor for intermediates in multi-step syntheses .
- Biological Activity : Methyl piperazine-2-carboxylate () demonstrates RNA methylation enhancement, suggesting that piperazine derivatives with electron-withdrawing groups (e.g., esters, dioxo) may modulate enzyme activity.
Biological Activity
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate (CAS Number: 1384699-68-6) is a complex organic compound with diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
- Molecular Formula : C12H19N3O4
- Molecular Weight : 269.3 g/mol
- IUPAC Name : tert-butyl 6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate
Synthesis
The synthesis of this compound typically involves:
- Cyclization of Cbz-protected piperazinones .
- Hydrogenation on Pd/C to remove protecting groups and yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate enzyme activity and receptor signaling pathways.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. For instance:
- It has been studied for its ability to inhibit certain proteases and kinases, which are critical in various biological processes including cell signaling and metabolism.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| tert-butyl (7R,9aS)-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate | Similar backbone | Moderate enzyme inhibition |
| tert-butyl 6,7-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate | Similar functional groups | Antimicrobial activity |
Case Studies
- Study on Enzyme Inhibition : A recent study evaluated the inhibitory effect of the compound on a specific kinase involved in cancer progression. The results indicated a significant reduction in kinase activity at micromolar concentrations.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Applications in Drug Discovery
Due to its biological activities, this compound is being explored for:
- Therapeutic Development : Potential applications in treating infections and cancer.
- Chemical Biology : As a tool compound for studying enzyme functions and signaling pathways.
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate with high yield?
Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction temperatures. For example, iodine catalysis (5 mol% in ethanol) enables efficient multicomponent reactions (MCRs) at room temperature, as demonstrated in the synthesis of related imidazo-pyrazines . Alternatively, acid-sensitive intermediates may require mild conditions, such as THF/water mixtures for hydrolysis . Purification via column chromatography (e.g., silica gel with dichloromethane/hexane) ensures high purity . Yield improvements (79–94%) are achievable by controlling stoichiometry and reaction time .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Analyze H and C NMR spectra to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl signals at δ ~160–170 ppm) and stereochemistry .
- Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks and fragmentation patterns (e.g., m/z 270 for related derivatives) .
- FT-IR: Identify key vibrations, such as C=O (1650–1750 cm) and N-H (3300 cm) .
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .
Q. What are the recommended protocols for evaluating the compound’s stability under different storage conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Solubility Tests: Monitor solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) over time.
- Light/Oxygen Sensitivity: Store samples in amber vials under inert gas (N/Ar) and compare degradation via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in multi-step synthesis?
Methodological Answer: Use density functional theory (DFT) to calculate transition-state energies for key reactions (e.g., cyclization or deprotection steps). Software like Gaussian or ORCA models steric effects of the tert-butyl group and electronic influences of the dioxo-piperazine core . Molecular dynamics simulations can predict solvent interactions and intermediate stability .
Q. What strategies resolve contradictions between spectroscopic data and proposed structures?
Methodological Answer:
Q. What catalytic systems enhance the efficiency of forming the pyrazino-piperazine core?
Methodological Answer:
- Lewis Acid Catalysts: Iodine (I) in ethanol promotes MCRs at room temperature with >80% yields for imidazo-pyrazines .
- Base-Mediated Cyclization: KCO in 1,4-dioxane facilitates nucleophilic substitutions for ring closure .
- Enzyme Mimetics: Metal-organic frameworks (MOFs) with acidic sites may accelerate dehydrations .
Q. How does X-ray crystallography using SHELX software determine the compound’s stereochemistry?
Methodological Answer:
- Data Collection: Use high-resolution (<1.0 Å) diffraction data from synchrotron sources.
- Structure Solution: SHELXD identifies heavy atoms, while SHELXL refines anisotropic displacement parameters .
- Validation: WinGX/ORTEP visualizes thermal ellipsoids and hydrogen-bonding networks . Report Flack parameters to confirm absolute configuration .
Q. What methodologies assess the compound’s interaction with biological targets?
Methodological Answer:
Q. How to analyze hydrogen-bonding patterns in the crystal structure for supramolecular applications?
Methodological Answer:
Q. What role does the tert-butyl group play in synthetic pathways, and how is it selectively removed?
Methodological Answer:
- Steric Protection: The tert-butyl group shields reactive sites (e.g., amines) during multi-step syntheses .
- Deprotection: Treat with trifluoroacetic acid (TFA) in dichloromethane (2–4 h, RT) to cleave the Boc group .
- Monitoring: Track deprotection via TLC (silica, ethyl acetate/hexane) or H NMR loss of tert-butyl signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
